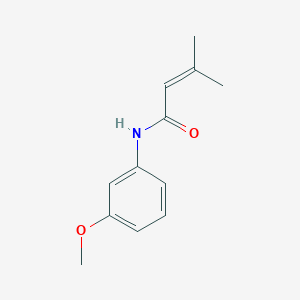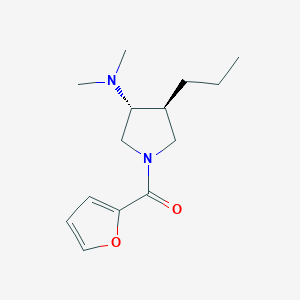![molecular formula C17H25N3OS B5654926 2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654926.png)
2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro decanone derivatives involves multiple steps, including the condensation of cyclohexanone with aryl amine, followed by treatment with thiomalic acid and reaction with o-phenylenediamine to obtain the desired spiro compounds. This process results in compounds with significant antibacterial, antifungal, and nematicidal activities (Srinivas, Nagaraj, & Reddy, 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro decanone derivatives showcases a spirocyclic framework, often with substituents that influence their biological activity. X-ray diffraction analyses reveal the precise geometries of these molecules, demonstrating their complex three-dimensional arrangements and how substituents' positions affect their properties (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspiro decanone derivatives undergo various chemical reactions, including cycloaddition with nitrones and reactions with ethyl diazoacetate, leading to the formation of novel tricyclic and spirocyclic structures. These reactions expand the structural diversity and potential applications of these compounds (Chiaroni et al., 2000).
Physical Properties Analysis
The physical properties of diazaspiro decanone derivatives, such as solubility, melting points, and crystalline structures, are crucial for their formulation and application in various fields. The crystallographic analysis provides insights into their solid-state properties and how these relate to their chemical reactivity and biological activities (Parvez, Senthil, & Yadav, 2001).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity towards different chemical agents, their stability under various conditions, and their interaction with biological targets, are fundamental to understanding their potential uses. Studies on their synthesis and structure-activity relationships provide valuable information on how modifications to their structure can enhance their desired properties (Tsukamoto et al., 1995).
Propiedades
IUPAC Name |
2-(3-methylbut-2-enyl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-14(2)3-7-20-13-17(11-16(20)21)4-8-19(9-5-17)12-15-18-6-10-22-15/h3,6,10H,4-5,7-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYJFNAXJZKDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CC2(CCN(CC2)CC3=NC=CS3)CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(4-fluorophenyl)-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B5654851.png)
![isopropyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5654860.png)

![1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5654874.png)

![1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5654893.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylbenzamide](/img/structure/B5654912.png)

![3-{[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5654930.png)
![N-(2,4-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5654935.png)
![5,6-dimethoxy-2-{2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl}-1(2H)-isoquinolinone hydrochloride](/img/structure/B5654954.png)
![9-(2-methoxyisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5654959.png)